molecular formula C7H10N2O2S B2761043 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole CAS No. 2198367-52-9

3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole

Cat. No.: B2761043
CAS No.: 2198367-52-9
M. Wt: 186.23
InChI Key: GHQPQPSTVCAVLV-UHFFFAOYSA-N
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Description

3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a methyl group and an oxolan-3-yloxy group

Preparation Methods

The synthesis of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of a thiosemicarbazide derivative with an appropriate oxirane compound under acidic or basic conditions to form the desired thiadiazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The methyl and oxolan-3-yloxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:

    3-Methyl-1,2,4-thiadiazole: Lacks the oxolan-3-yloxy group, which may affect its reactivity and applications.

    5-(Oxolan-3-yloxy)-1,2,4-thiadiazole: Lacks the methyl group, which may influence its chemical properties and biological activities. The presence of both the methyl and oxolan-3-yloxy groups in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

3-methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-8-7(12-9-5)11-6-2-3-10-4-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQPQPSTVCAVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OC2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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